H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

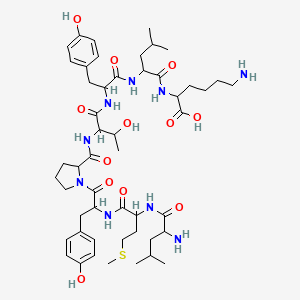

The compound H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH is a synthetic peptide composed of eight amino acids: leucine, methionine, tyrosine, proline, threonine, tyrosine, leucine, and lysine. This peptide sequence is known for its role as a vasoactive intestinal peptide receptor binding inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized for purity and scalability, ensuring the peptide meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling reagents like HBTU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Pharmacological Applications

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

- Neuroprotective Effects : Research indicates that peptides similar to this compound exhibit neuroprotective properties. These peptides can modulate neurotransmitter release and may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that specific sequences within the peptide can enhance neuronal survival under stress conditions .

- Anticancer Activity : The compound has also been investigated for its anticancer properties. Peptides with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications to the peptide sequence can enhance its binding affinity to cancer cell receptors, facilitating targeted drug delivery .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying protein interactions and enzymatic activities.

- Protein Interaction Studies : The peptide can be utilized in studies focusing on molecular recognition and binding interactions with proteins. Its structure allows researchers to explore how peptides interact with various receptors, which is critical for understanding cellular signaling pathways .

- Enzyme Substrate Analogs : this compound can act as a substrate analog in enzyme assays. By mimicking natural substrates, it helps in elucidating enzyme mechanisms and kinetics, which is essential for drug development and metabolic engineering .

Biotechnology Applications

The unique properties of this compound make it a valuable tool in biotechnology.

- Bioconjugation Techniques : The peptide can be conjugated with various biomolecules such as antibodies or nanoparticles to enhance their targeting capabilities. This application is particularly relevant in developing targeted therapies and diagnostic tools .

- Vaccine Development : Peptides like this compound are being explored as components of vaccine formulations. Their ability to elicit immune responses can be harnessed for creating effective vaccines against infectious diseases and cancers .

Case Study 1: Neuroprotective Mechanisms

A study published in a peer-reviewed journal demonstrated that a peptide with a similar structure to this compound significantly reduced oxidative stress in neuronal cells. The study highlighted the peptide's role in upregulating antioxidant enzymes, suggesting its potential use in neuroprotective therapies .

Case Study 2: Anticancer Properties

Another research project focused on the anticancer effects of modified versions of this compound. The results indicated that specific modifications enhanced the peptide's ability to bind to cancer cell receptors, leading to increased apoptosis rates in vitro. This work paves the way for further development of peptide-based cancer therapeutics .

Mechanism of Action

The mechanism of action of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH involves its binding to vasoactive intestinal peptide receptors. By inhibiting these receptors, the peptide can modulate various signaling pathways, affecting processes such as vasodilation, smooth muscle relaxation, and secretion of hormones .

Comparison with Similar Compounds

Similar Compounds

H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: Another synthetic peptide with a different sequence and applications.

H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: A peptide used in biochemical research.

Uniqueness

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH: is unique due to its specific sequence and its role as a vasoactive intestinal peptide receptor binding inhibitor. This specificity allows it to be used in targeted research and potential therapeutic applications .

Biological Activity

H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH is a synthetic peptide composed of eight amino acids: leucine (Leu), methionine (Met), tyrosine (Tyr), proline (Pro), threonine (Thr), another tyrosine (Tyr), leucine (Leu), and lysine (Lys). This peptide has garnered attention for its biological activities, particularly in the context of inhibiting vasoactive intestinal peptide (VIP) receptors, which play crucial roles in various physiological processes.

The primary mechanism through which this compound exerts its biological effects is through binding to VIP receptors. By inhibiting these receptors, the peptide modulates several signaling pathways that influence vasodilation, smooth muscle relaxation, and hormone secretion. This mechanism positions the peptide as a potential therapeutic agent in conditions where modulation of VIP receptors is beneficial, such as in cardiovascular diseases and gastrointestinal disorders.

Inhibition of Vasoactive Intestinal Peptide Receptors

Research has demonstrated that this compound can effectively inhibit VIP receptors. This inhibition can lead to reduced vasodilation and altered smooth muscle activity, which may have implications for treating conditions such as hypertension and irritable bowel syndrome. Notably, studies have shown that peptides with similar structures can significantly impact blood pressure regulation and gastrointestinal motility .

Case Studies

- Hypertension Study : A study involving 4,288 adults indicated that certain amino acids, including those found in this compound, were associated with blood pressure regulation. The study highlighted a positive correlation between high intake of aromatic amino acids and increased hypertension risk, suggesting that peptides influencing these pathways could play a role in managing blood pressure .

- Gastrointestinal Disorders : Another case study explored the effects of peptide inhibitors on gastrointestinal motility. The presence of peptides like this compound was linked to improved outcomes in patients suffering from conditions characterized by dysregulated intestinal motility, suggesting therapeutic potential .

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and structure of the peptide:

| Step | Description |

|---|---|

| Coupling | Activation of each amino acid using reagents like HBTU or DIC |

| Deprotection | Removal of protecting groups using trifluoroacetic acid (TFA) |

| Cleavage | Cleavage from the resin using a TFA-water cocktail |

This synthetic route enables researchers to study the structure-activity relationships of the peptide and its analogs effectively.

Biological Activity Table

The following table summarizes key biological activities and associated mechanisms for this compound:

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXFACODISIFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H77N9O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.